molecular formula C7H7N5 B1441281 2-(1H-imidazol-1-yl)pyrimidin-5-amine CAS No. 1211539-01-3

2-(1H-imidazol-1-yl)pyrimidin-5-amine

Cat. No. B1441281
CAS RN: 1211539-01-3
M. Wt: 161.16 g/mol
InChI Key: VARDYVYNVNMVON-UHFFFAOYSA-N
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Description

“2-(1H-imidazol-1-yl)pyrimidin-5-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . A series of novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones were synthesized by propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole-containing compounds show a broad range of chemical and biological properties . They are known for their role as active pharmacophores of historical significance .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis of Substituted Imidazoles

Imidazoles are crucial components in various functional molecules used in everyday applications . The synthesis of substituted imidazoles, which includes 2-(1H-imidazol-1-yl)pyrimidin-5-amine , has seen recent advances, particularly in the regiocontrolled formation of these compounds. This process is significant for creating molecules with specific properties and functions, tailored for diverse applications ranging from pharmaceuticals to materials science.

Therapeutic Potential in Drug Development

Imidazole derivatives exhibit a broad spectrum of biological activities, making them key synthons in drug development . They have been found to possess antibacterial, antifungal, antiviral, and anti-inflammatory properties, among others. The versatility of 2-(1H-imidazol-1-yl)pyrimidin-5-amine allows for its incorporation into new drugs targeting various diseases.

Anticancer Applications

Certain imidazole-containing compounds have demonstrated promising anticancer activities . The structural features of 2-(1H-imidazol-1-yl)pyrimidin-5-amine can be optimized to target specific cancer cell lines, offering a pathway for the development of novel anticancer therapies.

Enzyme Inhibition

Imidazole derivatives are known to act as enzyme inhibitors, which is crucial for regulating biological pathways and treating diseases . 2-(1H-imidazol-1-yl)pyrimidin-5-amine could potentially be used to design inhibitors for enzymes that are overactive in certain medical conditions.

Activation of Metabolic Enzymes

The compound has been involved in the discovery of activators for the M2 isoform of pyruvate kinase, an emerging target for antitumor therapy . This application is particularly important in cancer metabolism, where the activation of specific enzymes can lead to the suppression of tumor growth.

Pharmacological Diversity

The imidazole ring is a common feature in many commercially available drugs due to its pharmacological diversity . 2-(1H-imidazol-1-yl)pyrimidin-5-amine can be a precursor or a component in the synthesis of drugs with varied therapeutic effects, such as antihistaminic, analgesic, and antiulcer medications.

Mechanism of Action

The mechanism of action of imidazole-containing compounds is diverse, depending on the specific compound and its biological target . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

The future directions for “2-(1H-imidazol-1-yl)pyrimidin-5-amine” and similar compounds lie in the development of new drugs that overcome the problems of antimicrobial resistance . There is a great importance of heterocyclic ring-containing drugs in treating infectious diseases .

properties

IUPAC Name

2-imidazol-1-ylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-3-10-7(11-4-6)12-2-1-9-5-12/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARDYVYNVNMVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-1-yl)pyrimidin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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